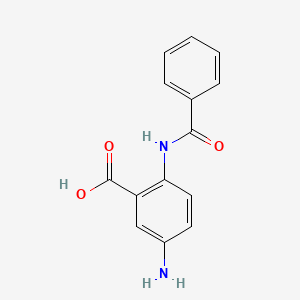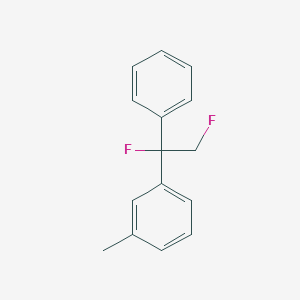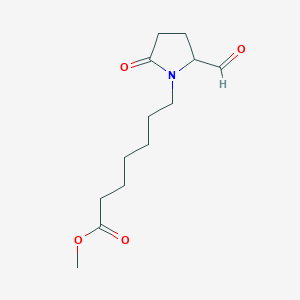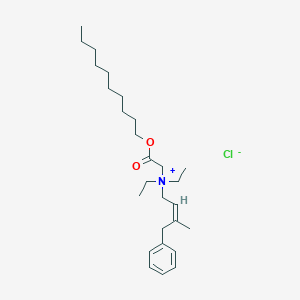
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is a complex organic compound that features a benzyl group, a butenyl group, and a decyloxycarbonylmethyl group attached to a diethylammonium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butenyl intermediates, followed by their coupling with the decyloxycarbonylmethyl group. The final step involves the quaternization of the diethylamine with the chloride ion to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl and butenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid, butenoic acid.
Reduction: Saturated ammonium salts.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium chloride: Similar quaternary ammonium structure but lacks the butenyl and decyloxycarbonylmethyl groups.
Cetyltrimethylammonium chloride: Contains a long alkyl chain but lacks the benzyl and butenyl groups.
Tetrabutylammonium chloride: Features four butyl groups attached to the ammonium ion.
Uniqueness
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is unique due to its combination of benzyl, butenyl, and decyloxycarbonylmethyl groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
57757-50-3 |
|---|---|
Fórmula molecular |
C27H46ClNO2 |
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
(2-decoxy-2-oxoethyl)-diethyl-[(Z)-3-methyl-4-phenylbut-2-enyl]azanium;chloride |
InChI |
InChI=1S/C27H46NO2.ClH/c1-5-8-9-10-11-12-13-17-22-30-27(29)24-28(6-2,7-3)21-20-25(4)23-26-18-15-14-16-19-26;/h14-16,18-20H,5-13,17,21-24H2,1-4H3;1H/q+1;/p-1/b25-20-; |
Clave InChI |
YRXMIJCZFQUZRO-RKVLWQGQSA-M |
SMILES isomérico |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)C/C=C(/C)\CC1=CC=CC=C1.[Cl-] |
SMILES canónico |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)CC=C(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



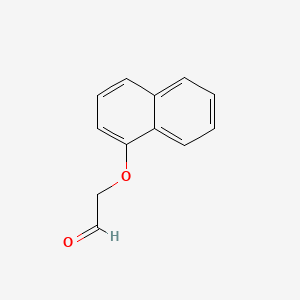
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
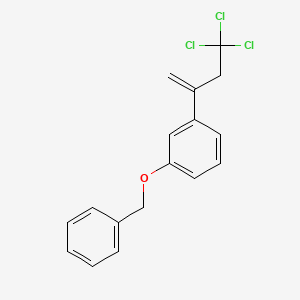
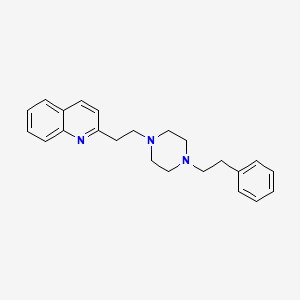
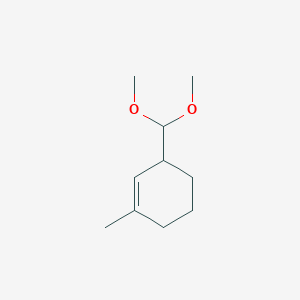
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)

